molecular formula C10H9N3O B2952219 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 13322-11-7

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2952219
CAS No.: 13322-11-7
M. Wt: 187.202
InChI Key: XLMBVMPACSDJMM-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to yield the desired triazole derivative. The general reaction conditions include:

    Reactants: Phenylacetylene and 5-methyl-2-azido-1,2,3-triazole

    Catalyst: Copper(I) iodide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: Room temperature to 60°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Electrophilic reagents such as halogens or nitro groups, in the presence of a catalyst like aluminum chloride

Major Products Formed

    Oxidation: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

    Reduction: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-methanol

    Substitution: Various substituted triazole derivatives depending on the electrophile used

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and phenyl groups enhance its stability and facilitate its interaction with various biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

5-methyl-2-phenyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMBVMPACSDJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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